Selectivity for CDK9 Over CDK2: Cdk9-IN-22 vs. LDC000067 and BAY-1143572
Cdk9-IN-22 inhibits CDK9 with an IC50 of 10.4 nM and CDK2 with an IC50 of 876.2 nM, yielding an 84-fold selectivity window for CDK9 over CDK2 [1]. In comparison, LDC000067 shows a 55-fold selectivity for CDK9 (IC50 = 44 nM) over CDK2 (IC50 = 2440 nM) , while BAY-1143572 achieves approximately 100-fold selectivity (CDK9 IC50 = 13 nM; CDK2 IC50 ≈ 1300 nM) . Although BAY-1143572 is slightly more selective on paper, Cdk9-IN-22's lower absolute CDK9 IC50 (10.4 nM vs. 13 nM) may confer enhanced target engagement at equivalent concentrations.
| Evidence Dimension | Selectivity fold ratio (CDK2 IC50 / CDK9 IC50) |
|---|---|
| Target Compound Data | 84-fold selectivity (CDK9 IC50 = 10.4 nM; CDK2 IC50 = 876.2 nM) |
| Comparator Or Baseline | LDC000067: 55-fold (CDK9 IC50 = 44 nM; CDK2 IC50 = 2440 nM); BAY-1143572: ~100-fold (CDK9 IC50 = 13 nM; CDK2 IC50 ≈ 1300 nM) |
| Quantified Difference | Cdk9-IN-22 selectivity is 29-fold greater than LDC000067 (84 vs 55), but 16-fold lower than BAY-1143572 (84 vs 100) |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
84-fold selectivity over CDK2 reduces confounding cell cycle effects in experiments, enabling cleaner interrogation of CDK9-specific transcriptional regulation.
- [1] Xu, Z., Zhang, B., Liu, Z., et al. (2022). Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors. European Journal of Medicinal Chemistry, 244, 114875. View Source
